molecular formula C16H27NO4 B179876 (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide CAS No. 168982-69-2

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide

Cat. No.: B179876
CAS No.: 168982-69-2
M. Wt: 297.39 g/mol
InChI Key: PHSRRHGYXQCRPU-AWEZNQCLSA-N
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Description

N-3-oxo-dodecanoyl-L-Homoserine lactone is a chemical compound belonging to the family of acyl-homoserine lactones. These molecules are produced by various Gram-negative bacteria and play a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to cell density . This compound is particularly significant in the context of bacterial communication and pathogenicity.

Mechanism of Action

Target of Action

The primary target of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-oxo-C12-HSL or N-3-Oxo-Dodecanoyl-L-Homoserine Lactone, is the Regulatory protein SdiA in Escherichia coli (strain K12) . This protein plays a crucial role in the regulation of bacterial quorum sensing .

Mode of Action

3-oxo-C12-HSL is a bacterial quorum-sensing signaling molecule. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This compound interacts with its target, the Regulatory protein SdiA, and influences the expression of various genes, thereby affecting the behavior of the bacterial population .

Biochemical Pathways

3-oxo-C12-HSL affects several biochemical pathways. It has been observed to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β and Tumor Necrosis Factor-α (TNFα) by stimulated immune RAW264.7 cells . It also inhibits JAK1 and STAT1 phosphorylation, highlighting the involvement of JAK-STAT, NF-κB, and TFN signaling pathways .

Pharmacokinetics

It is known that this compound is a small molecule that can freely enter and exit bacterial cells . This allows it to accumulate in the environment as bacterial cell density increases, which is a key aspect of its role in quorum sensing .

Result of Action

The action of 3-oxo-C12-HSL results in a decrease in the expression of pro-inflammatory cytokines in immune cells . This leads to a reduction in inflammation, which can be beneficial in conditions such as inflammatory bowel diseases where dysbiosis has been described .

Action Environment

The action of 3-oxo-C12-HSL is influenced by the environment in which it is present. In the gut ecosystem, microorganisms regulate group behavior and interplay with the host via a molecular system called quorum sensing . The presence of other bacteria and the overall conditions of the gut ecosystem can therefore influence the action, efficacy, and stability of 3-oxo-C12-HSL .

Biochemical Analysis

Biochemical Properties

(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The LuxI-type enzymes synthesize this molecule, while the LuxR-type proteins bind to it to regulate quorum sensing-dependent gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the production of IL-8 in 16HBE human bronchial epithelial cells .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-oxo-dodecanoyl-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with a fatty acid derivative. One common method includes the reaction of L-homoserine lactone with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of N-3-oxo-dodecanoyl-L-Homoserine lactone may involve biotechnological approaches using genetically engineered bacteria that overproduce the compound. These bacteria can be cultured in large bioreactors, and the compound can be extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-3-oxo-dodecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-3-oxo-dodecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-3-oxo-dodecanoyl-L-Homoserine lactone is part of a family of acyl-homoserine lactones, which include:

Uniqueness: N-3-oxo-dodecanoyl-L-Homoserine lactone is unique due to its specific chain length and oxo group, which confer distinct binding affinities and regulatory effects in bacterial quorum sensing systems. Its ability to modulate both bacterial and mammalian cell functions makes it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390604
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168982-69-2
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxo-dodecanoyl) homoserine lactone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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